![molecular formula C21H18N2OS B14431999 N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-54-5](/img/structure/B14431999.png)
N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of 4’-Methyl[1,1’-biphenyl]-2-amine: This can be achieved through the nitration of 4’-methylbiphenyl followed by reduction to obtain the corresponding amine.
Thiocarbamoylation: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Coupling with Benzamide: Finally, the isothiocyanate is reacted with benzamide to yield N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methyl[1,1’-biphenyl]-2-amine: A precursor in the synthesis of the target compound.
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamoyl]benzamide: A similar compound with a carbamoyl group instead of a carbamothioyl group.
4’-Methyl[1,1’-biphenyl]-2-isothiocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
76838-54-5 |
|---|---|
Fórmula molecular |
C21H18N2OS |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[[2-(4-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)22-21(25)23-20(24)17-7-3-2-4-8-17/h2-14H,1H3,(H2,22,23,24,25) |
Clave InChI |
KBBSVAOAXFZHCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



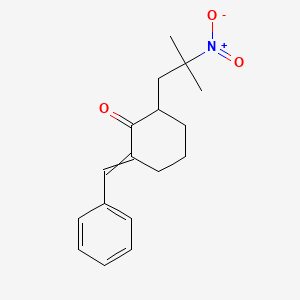
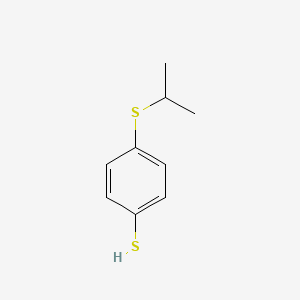

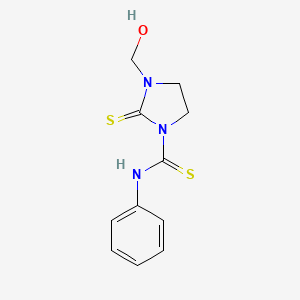

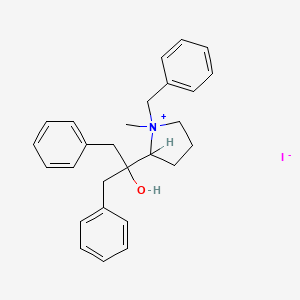
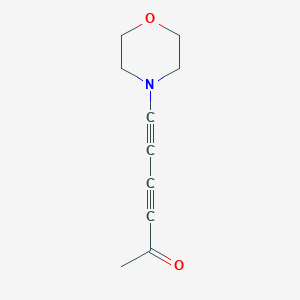
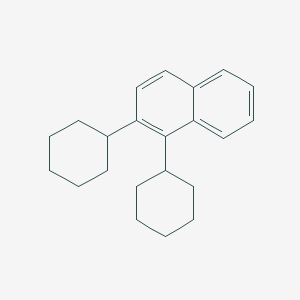
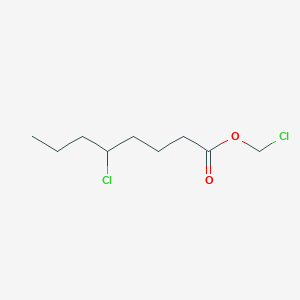
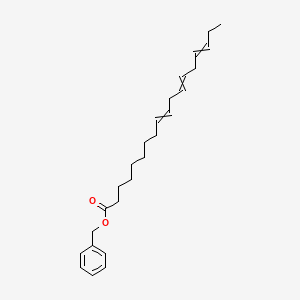
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
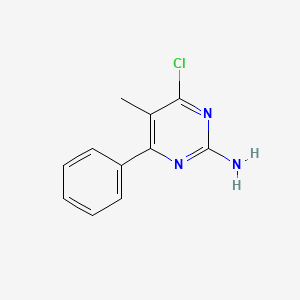
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
